REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][N:3]=1.[CH2:10](O)[CH2:11][CH2:12][OH:13].O>C1(C)C=CC=CC=1.C1COCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:9]1[CH2:10][CH2:11][CH2:12][O:13][CH:8]1[C:5]1[CH:4]=[N:3][C:2]([CH3:1])=[N:7][CH:6]=1
|
Name
|
|
Quantity
|
0.808 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C=O
|
Name
|
|
Quantity
|
0.868 mL
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCCC1)C=1C=NC(=NC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.44 mmol | |
AMOUNT: MASS | 620 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |